

Comparative Analysis of Desmethyl Bromethalin LD50 Across Various Animal Species

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Compound of Interest

Compound Name: Desmethyl Bromethalin

Cat. No.: B120668

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This guide provides a comparative overview of the acute toxicity (LD50) of **desmethyl bromethalin**, the active metabolite of the rodenticide bromethalin, across different animal species. The data presented is compiled from various toxicological studies and is intended to serve as a resource for research and development purposes.

Quantitative Data Summary

Desmethyl bromethalin is the primary active metabolite of bromethalin and is a more potent uncoupler of mitochondrial oxidative phosphorylation.^{[1][2][3][4]} While direct LD50 studies on **desmethyl bromethalin** are not widely available for all species, its toxicity is estimated to be approximately two to three times greater than that of the parent compound, bromethalin.^[1] The following table summarizes the oral LD50 values for bromethalin in several species and provides an estimated oral LD50 for **desmethyl bromethalin** based on this increased potency. The exception is the guinea pig, for which a specific oral LD50 for **desmethyl bromethalin** has been determined.

Animal Species	Bromethalin Oral LD50 (mg/kg)	Estimated Desmethyl Bromethalin Oral LD50 (mg/kg)	Reference(s)
Rat	2.0	0.7 - 1.0	[5]
Mouse	5.3	1.8 - 2.7	[6]
Dog	1.8 - 5.6	0.6 - 2.8	[7][8][9]
Cat	0.4 - 1.8	0.13 - 0.9	[6][9]
Rabbit	~13.0	4.3 - 6.5	[10]
Guinea Pig	>1000	7.5	[5][9]

Note: The estimated LD50 values for **desmethyl bromethalin** are calculated based on the reported 2-3 times greater potency compared to bromethalin and should be considered approximate. The guinea pig is notably resistant to bromethalin due to its inefficient metabolism to **desmethyl bromethalin**; however, it is susceptible to direct administration of the metabolite. [1][9]

Experimental Protocols

The determination of acute oral toxicity (LD50) typically follows standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The following is a generalized experimental protocol based on common practices in toxicology studies.

Objective: To determine the median lethal dose (LD50) of a test substance (**desmethyl bromethalin**) following a single oral administration.

Test Animals:

- Species: Commonly rats or mice. Rabbits are also used for dermal toxicity studies.[10]
- Health Status: Healthy, young adult animals, acclimatized to laboratory conditions.

- Housing: Housed in appropriate enclosures with controlled temperature, humidity, and light-dark cycles.
- Fasting: Animals are typically fasted overnight prior to dosing.[11]

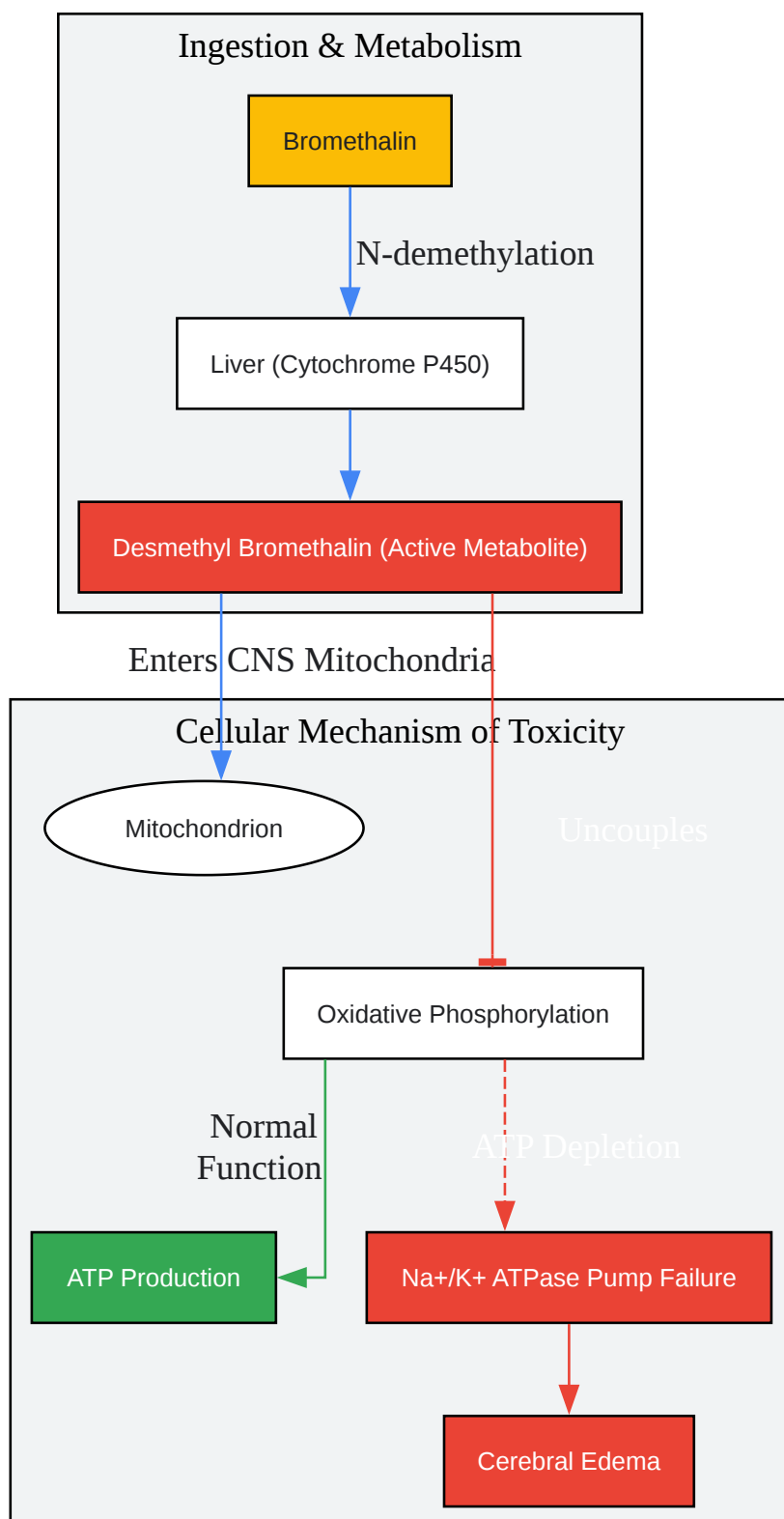
Procedure:

- Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., corn oil, water).
- Dose Administration: A single dose is administered to the animals via oral gavage. The volume administered is typically kept constant across different dose groups by adjusting the concentration of the test substance.
- Dose Levels: A range of dose levels is selected to elicit responses from no effect to mortality.
- Observation Period: Animals are observed for clinical signs of toxicity and mortality for a standard period, typically 14 days. Observations are more frequent on the first day of administration.
- Data Collection: Clinical signs, body weight changes, and mortality are recorded.
- Necropsy: A gross necropsy is performed on all animals at the end of the study.
- LD50 Calculation: The LD50 is calculated using appropriate statistical methods, such as probit analysis.

Visualizations

Metabolic Activation and Mechanism of Action of Desmethyl Bromethalin

The following diagram illustrates the conversion of bromethalin to its more toxic metabolite, **desmethyl bromethalin**, and its subsequent mechanism of action on mitochondrial oxidative phosphorylation.

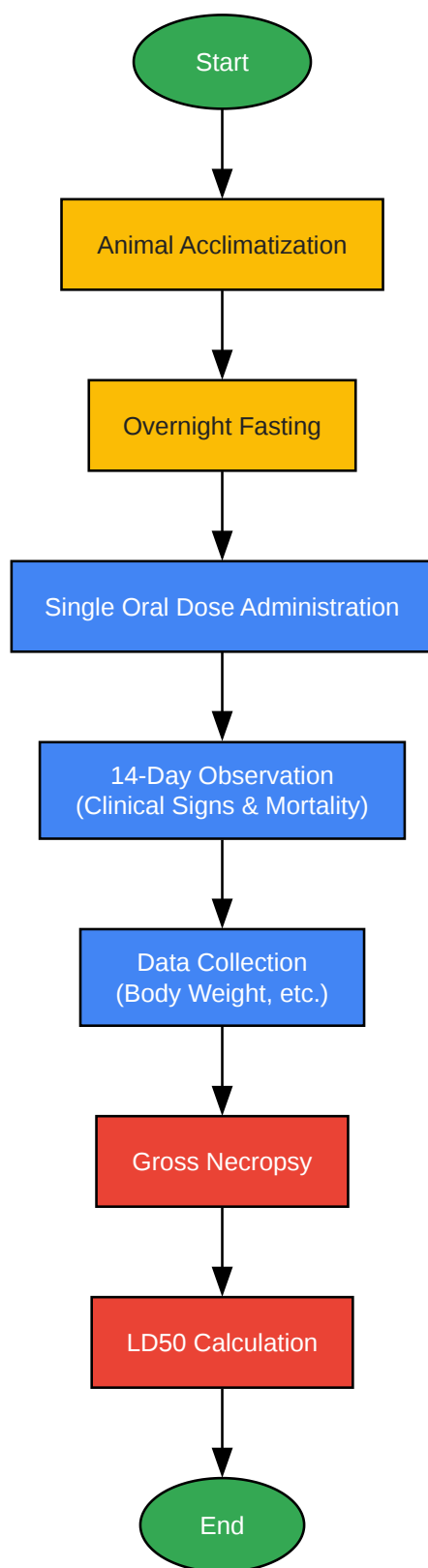


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Caption: Metabolic activation of bromethalin and the toxic mechanism of **desmethyl bromethalin**.

Experimental Workflow for Acute Oral Toxicity Study

The following diagram outlines the typical workflow for conducting an acute oral toxicity study to determine the LD50 of a substance.



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Caption: A generalized workflow for an acute oral LD50 toxicity study.

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